molecular formula C27H23BrFO2P B13152247 (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide

(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide

Katalognummer: B13152247
Molekulargewicht: 509.3 g/mol
InChI-Schlüssel: LOAPSNYOZISXAQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C27H23BrFO2P. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide typically involves the reaction of 2-fluoro-4-(methoxycarbonyl)benzyl bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphonium salts, while oxidation reactions may produce oxidized derivatives .

Wirkmechanismus

The mechanism of action of (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide involves its interaction with specific molecular targets. The compound can interact with cellular membranes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide include:

Uniqueness

What sets (2-Fluoro-4-(methoxycarbonyl)benzyl)triphenylphosphoniumbromide apart from similar compounds is the presence of the fluoro group, which can significantly influence its reactivity and interactions in chemical and biological systems. This unique structural feature can enhance its utility in specific applications, making it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C27H23BrFO2P

Molekulargewicht

509.3 g/mol

IUPAC-Name

(2-fluoro-4-methoxycarbonylphenyl)methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C27H23FO2P.BrH/c1-30-27(29)21-17-18-22(26(28)19-21)20-31(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

LOAPSNYOZISXAQ-UHFFFAOYSA-M

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.